molecular formula C20H23N5O4 B2780999 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1219903-67-9

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2780999
CAS No.: 1219903-67-9
M. Wt: 397.435
InChI Key: NOCHZIZEPAETDZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, a pyridazine ring, and an ethoxyphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the ethoxyphenyl group could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups could affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to "N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide" have been synthesized and characterized, showing potential in the development of new pharmacological agents. For instance, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been reported, with some compounds exhibiting in vitro cytotoxic activity against cancer cells (Hassan, Hafez, & Osman, 2014). Similarly, compounds bearing the pyrazole and pyrazolopyrimidine scaffold have been evaluated for their antimicrobial properties, indicating the versatility of this chemical framework in drug discovery (Shamroukh, Rashad, Ali, & Abdel-Megeid, 2013).

Antimicrobial Activity

Novel heterocyclic compounds, including pyrazole pyrimidone derivatives, have been synthesized and shown to possess antimicrobial activity. This underscores the potential of such compounds in addressing infectious diseases and highlights the importance of structural modifications in enhancing biological activity (Sarvaiya, Gulati, & Patel, 2019).

Anticancer Potential

The development of compounds with a pyrazolopyrimidine core has been explored for their anticancer properties, indicating the relevance of chemical synthesis in generating novel therapeutic agents. Research in this area contributes to the broader efforts in drug discovery aimed at identifying effective treatments for various cancer types (Rahmouni et al., 2016).

Mechanism of Action

The biological activity of this compound would depend on its structure and the way it interacts with biological targets. It could potentially act as a ligand for a receptor or an inhibitor of an enzyme .

Future Directions

The potential applications of this compound would depend on its properties and biological activity. It could be of interest in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-4-29-15-7-5-14(6-8-15)17-9-10-18(26)25(22-17)12-11-21-19(27)16-13-24(2)23-20(16)28-3/h5-10,13H,4,11-12H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCHZIZEPAETDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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